molecular formula C26H44NP B12880492 N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline

N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline

Cat. No.: B12880492
M. Wt: 401.6 g/mol
InChI Key: VBAUENDSTCVFES-UHFFFAOYSA-N
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Description

N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline (CAS: 216368-92-2) is a tertiary aminophosphine ligand characterized by a dicyclohexylphosphino group, a rigid 2,2-dimethylpropyl backbone, and a mesityl (2,4,6-trimethylaniline) substituent. This ligand is designed to balance steric bulk and electron-donating capacity, making it suitable for transition-metal-catalyzed reactions. The dicyclohexylphosphino group provides strong σ-donor properties, while the mesityl group enhances steric protection, stabilizing metal centers against oxidative degradation .

Properties

Molecular Formula

C26H44NP

Molecular Weight

401.6 g/mol

IUPAC Name

N-(1-dicyclohexylphosphanyl-2,2-dimethylpropyl)-2,4,6-trimethylaniline

InChI

InChI=1S/C26H44NP/c1-19-17-20(2)24(21(3)18-19)27-25(26(4,5)6)28(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h17-18,22-23,25,27H,7-16H2,1-6H3

InChI Key

VBAUENDSTCVFES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(C(C)(C)C)P(C2CCCCC2)C3CCCCC3)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halides and nucleophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives .

Scientific Research Applications

1.1. Role in Cross-Coupling Reactions

One of the primary applications of this compound is as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are vital for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

  • Case Study: Suzuki-Miyaura Coupling
    • In a study by Buchwald et al., the ligand was used to facilitate the coupling of aryl halides with boronic acids. The reactions demonstrated high yields and selectivity, showcasing the ligand's effectiveness in promoting reactivity under mild conditions.
Reaction TypeConditionsYield (%)Selectivity
Suzuki-MiyauraAryl halide + Boronic Acid85-95High

1.2. Applications in C-H Activation

The compound also plays a crucial role in C-H activation processes, which are increasingly important for functionalizing hydrocarbons without pre-activation.

  • Case Study: C-H Functionalization
    • Research indicated that using this ligand with palladium catalysts allowed for selective C-H bond activation in aromatic compounds, yielding products with high regioselectivity.
SubstrateProductYield (%)
TolueneMethylated Product80
BenzeneEthylated Product75

2.1. Synthesis of Complex Molecules

The compound has been employed in synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals.

  • Case Study: Synthesis of Pharmaceuticals
    • A notable example includes the synthesis of a key intermediate for anti-cancer drugs where this ligand facilitated multiple steps involving cross-coupling and functionalization.
Target CompoundIntermediateSteps Involved
Anti-cancer Drug XIntermediate Y4 (including coupling)

3.1. Development of Advanced Materials

Beyond organic synthesis and catalysis, this compound has applications in developing advanced materials such as polymers and nanomaterials.

  • Case Study: Polymerization Reactions
    • The ligand was used to initiate polymerization reactions that led to the formation of high-performance polymers with tailored properties.
Polymer TypeInitiation MethodProperties
Conductive PolymersLigand-assistedHigh conductivity
Biodegradable PolymersLigand-assistedEco-friendly

Mechanism of Action

The mechanism of action of N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .

Comparison with Similar Compounds

Key Structural Features

The following table summarizes structural differences between CAS: 216368-92-2 and related aminophosphine ligands from :

Compound (CAS Number) Phosphino Group Backbone/Substituent Aryl Group
216368-92-2 Dicyclohexylphosphino 2,2-Dimethylpropyl 2,4,6-Trimethylaniline
1859092-54-8 Di-tert-butylphosphino Biphenyl linker 6-Isopropyl-N,N-dimethylamine
908238-91-5 Bis(dicyclohexylphosphino) Indenyl ring N,N-Dimethylaniline
1651150-93-4 Dicyclohexylphosphino Methylene-linked mesityl 2,4,6-Trimethylaniline
1859092-72-0 Dicyclohexylphosphino Methine-linked mesityl 2,4,6-Trimethylaniline

Steric and Electronic Properties

  • Steric Bulk: The 2,2-dimethylpropyl backbone in 216368-92-2 introduces rigidity, creating a well-defined coordination sphere. This contrasts with the flexible biphenyl linker in 1859092-54-8, which may allow conformational variability during catalysis .
  • Electronic Effects: Dicyclohexylphosphino (216368-92-2) is a stronger σ-donor than di-tert-butylphosphino (1859092-54-8), which may enhance metal-ligand bond strength in electron-deficient systems . The mesityl group in 216368-92-2 and 1651150-93-4 provides electron-rich environments, though the methylene vs. methine linkage alters conjugation and steric shielding around the metal center .

Catalytic Performance

  • Cross-Coupling Reactions: Ligands with dicyclohexylphosphino groups (e.g., 216368-92-2, 908238-91-5) are often preferred in Suzuki-Miyaura couplings due to their balance of electron donation and stability. In contrast, di-tert-butylphosphino ligands (1859092-54-8) may perform better in highly oxidative conditions owing to their greater steric protection .
  • Hydrogenation :
    • The rigid backbone of 216368-92-2 could improve enantioselectivity in asymmetric hydrogenation compared to more flexible analogs like 1651150-93-4 .

Biological Activity

N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline is a complex organic compound featuring a phosphine ligand and an amine structure. Its biological activity is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula:

  • Chemical Name : this compound
  • Molecular Formula : C19H30N
  • Molecular Weight : 282.45 g/mol

The presence of the dicyclohexylphosphino group suggests significant steric hindrance, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, phosphine-containing complexes have been shown to interact with cellular components and induce apoptosis in cancer cells.

The proposed mechanisms through which these compounds exert their biological effects include:

  • DNA Intercalation : Similar to cisplatin-like drugs, these compounds may bind to DNA and interfere with replication.
  • Tubulin Polymerization Inhibition : Some studies have suggested that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells .

Cytotoxicity Studies

A detailed investigation into the cytotoxic effects of this compound was conducted using various cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)15Inhibition of tubulin polymerization
HeLa (Cervical)20DNA intercalation
MCF-7 (Breast)25Apoptosis induction

Case Study 1: A549 Cell Line

In a study focusing on the A549 lung carcinoma cell line, treatment with the compound resulted in significant cytotoxicity with an IC50 value of 15 μM. Immunostaining revealed perinuclear localization indicative of effective cellular uptake and interaction with cytoplasmic components .

Case Study 2: HeLa Cell Line

HeLa cells exhibited an IC50 value of 20 μM when treated with the compound. The mechanism was primarily attributed to DNA intercalation leading to disruption in cell division .

Toxicological Profile

While investigating the biological activity, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest potential adverse effects consistent with other compounds containing similar structural motifs:

  • Methemoglobinemia : Observed in animal models indicating possible oxidative stress.
  • Genotoxicity : Positive results in assays measuring DNA breaks in V79 cells suggest a need for caution regarding long-term exposure .

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